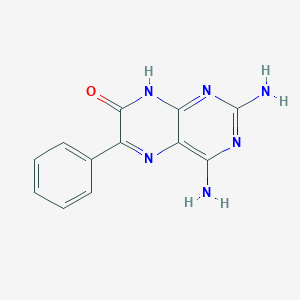

7-Desamine-7-hydroxy triamterene

説明

特性

IUPAC Name |

2,4-diamino-6-phenyl-8H-pteridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c13-9-8-10(18-12(14)16-9)17-11(19)7(15-8)6-4-2-1-3-5-6/h1-5H,(H5,13,14,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTXKGPQJJRCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172682 | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19152-93-3 | |

| Record name | 2,4-Diamino-6-phenyl-7(8H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19152-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-33416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Desamine-7-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DESAMINE-7-HYDROXY TRIAMTERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136BXG1ICT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Biotransformation of 7 Desamine 7 Hydroxy Triamterene

Influence of Physiological and Pathophysiological Conditions on Formation

Impact of Hepatic Function (e.g., Cirrhosis, Hepatitis) on Triamterene (B1681372) Metabolism

Since the liver is the primary site for the biotransformation of triamterene, hepatic dysfunction significantly alters its metabolism. nih.govnih.gov In patients with liver cirrhosis, the hydroxylation of triamterene is markedly impaired. nih.govtandfonline.com This leads to a substantial reduction in the formation of its primary metabolite, 4'-hydroxytriamterene sulfate (B86663).

Studies have demonstrated a dramatic decrease in the apparent oral clearance of triamterene in individuals with cirrhosis compared to healthy controls. nih.gov This impaired "first-pass effect" results in significantly elevated plasma concentrations of the parent drug, triamterene. nih.gov Conversely, the plasma concentrations and urinary recovery of the 4'-hydroxytriamterene sulfate metabolite are drastically reduced. nih.gov For instance, one study observed a 92% reduction in the apparent oral clearance of triamterene in cirrhotic patients. nih.gov In these patients, the ratio of the metabolite's concentration in plasma (measured by the area under the curve, or AUC) to the parent drug's concentration fell to 0.55, compared to 7.2 in healthy controls. nih.gov Similarly, the urinary recovery of the metabolite accounted for only 15% of the dose in cirrhotic patients, versus 45% in controls. nih.gov

In cases of hepatitis, the biliary excretion of triamterene is severely reduced. nih.gov

| Parameter | Healthy Controls | Patients with Cirrhosis | Percentage Change |

|---|---|---|---|

| Apparent Oral Clearance of Triamterene (ml/min) | 1617 ± 219 | 134 ± 42 | -92% |

| Ratio of Metabolite AUC to Triamterene AUC | 7.2 ± 1.1 | 0.55 ± 0.2 | -92% |

| Urinary Recovery of Metabolite (% of dose) | 45% | 15% | -67% |

| Average Plasma Triamterene (ng/ml, steady-state) | 45 ± 8 | 586 ± 126 | +1202% |

| Average Plasma Metabolite (ng/ml, steady-state) | 967 ± 177 | 747 ± 502 | -23% |

Data sourced from multiple studies on patients with cirrhosis. nih.govnih.gov

Influence of Renal Function on Metabolite Excretion

While the metabolism of triamterene is a hepatic process, the excretion of its metabolites is predominantly a renal function. drugbank.com Therefore, impaired kidney function has a profound effect on the elimination of 4'-hydroxytriamterene sulfate. nih.gov

In individuals with chronic renal failure, the urinary excretion of both triamterene and its sulfate metabolite is significantly reduced. nih.gov This leads to a substantial and progressive accumulation of 4'-hydroxytriamterene sulfate in the plasma. nih.gov The elimination half-lives of both the parent drug and the metabolite are prolonged, correlating almost hyperbolically with the decrease in creatinine clearance. nih.gov However, the accumulation is much more significant for the metabolite than for triamterene itself. nih.gov

This differential accumulation is partly due to differences in protein binding; the sulfate metabolite is highly protein-bound (around 90%), whereas triamterene is less so (about 67%). drugbank.com The renal clearance of the less-bound triamterene is therefore higher than that of its highly-bound metabolite. nih.gov The metabolite is eliminated almost exclusively via tubular secretion. drugs.com

| Parameter | Normal Renal Function | Impaired Renal Function |

|---|---|---|

| Plasma Accumulation of Triamterene | Negligible | Negligible to Minor |

| Plasma Accumulation of 4'-hydroxytriamterene sulfate | Normal Levels | Substantial and Progressive |

| Renal Clearance of Metabolite | Normal | Significantly Reduced |

| Elimination Half-Life | Normal | Increased / Prolonged |

Information compiled from studies on patients with varying degrees of renal impairment. nih.govnih.gov

Age-Related Differences in Triamterene and Metabolite Elimination

However, the renal clearances of both hydrochlorothiazide (B1673439) and the active sulfate metabolite of triamterene have been shown to be reduced in elderly patients, leading to increased plasma levels. drugs.comnih.gov This suggests that age-related declines in kidney function are a key factor. drugs.commayoclinic.org

It is important to note that elderly patients are more likely to have concurrent conditions that can affect renal or hepatic function. monash.edu.au When these confounding factors are controlled for, the direct impact of age may be less significant. For instance, a study that excluded elderly individuals with conditions like hypertension or malnutrition and controlled their diet found that the excretion of triamterene was similar to that in young subjects, despite a slight reduction in creatinine clearance.

Isotopic Labeling and Tracing Techniques for Metabolic Profiling

Isotopic labeling is a powerful technique used in pharmaceutical research to trace the metabolic fate of drugs like triamterene. nih.govmusechem.com This method involves replacing one or more atoms in the drug molecule with their corresponding stable (non-radioactive) or radioactive isotopes. acs.org Common stable isotopes include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), while radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C) are also used. researchgate.net

The key principle is that the isotopically labeled drug behaves almost identically to the unlabeled drug within biological systems. researchgate.net This allows researchers to track its journey through the body, including its absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org

By administering a labeled version of triamterene, scientists can:

Identify Metabolites: After administration, biological samples (like plasma, urine, or feces) are collected and analyzed. Using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the unique mass or magnetic properties of the isotope. nih.govacs.org This allows them to distinguish drug-related compounds (the parent drug and all its metabolites) from endogenous molecules, helping to elucidate the complete metabolic pathway and identify novel or minor metabolites.

Quantify Metabolite Formation: Stable isotope coding can be used for the relative quantification of metabolites in biological fluids. nih.gov This helps in understanding the rate and extent of formation of metabolites like 4'-hydroxytriamterene sulfate under various conditions.

Elucidate Metabolic Pathways: By determining the exact position of the isotope in the resulting metabolites, researchers can deduce the specific biochemical reactions that have occurred, confirming pathways such as hydroxylation and sulfation. acs.org

This technique is invaluable for gaining a precise understanding of a drug's disposition and can be instrumental in studying how factors like liver disease, renal impairment, or age alter its metabolic profile. nih.gov

Analytical Methodologies for the Detection and Quantification of 7 Desamine 7 Hydroxy Triamterene

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest from complex biological samples like plasma and urine.

Liquid-liquid extraction (LLE) is a conventional technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. While specific LLE protocols for 7-Desamine-7-hydroxy triamterene (B1681372) are not extensively detailed in the provided search results, the principles of LLE are widely applied in drug analysis. For similar compounds, a three-phase LLE system has been developed for the extraction of tricyclic antidepressants from plasma, using acetonitrile (B52724) and n-hexane. nih.gov This method achieves high selectivity by partitioning interferences into the n-hexane phase while extracting the analytes into the acetonitrile. nih.gov Such an approach could potentially be adapted for 7-Desamine-7-hydroxy triamterene, leveraging its polarity, which is enhanced by the hydroxyl group at the 7-position. smolecule.com

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and pre-concentration, offering advantages over LLE such as reduced solvent consumption and higher recovery. e3s-conferences.org In SPE, the analyte is partitioned between a solid sorbent and a liquid phase. For the analysis of various drugs in biological fluids, SPE has demonstrated high accuracy and precision, effectively removing interferences and yielding purer sample extracts. nih.gov

A study on the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in human urine and semen utilized an SPE procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This method showed good recovery rates, ranging from 98% to 115% in urine and 86% to 111% in semen. researchgate.net For related alkaloids, a mixed-mode reversed-phase cation-exchange SPE procedure has been optimized, achieving recoveries of 80-100% for several compounds. researchgate.net These examples highlight the potential of SPE for the efficient extraction of this compound from biological matrices. Miniaturized SPE techniques, such as solid-phase microextraction (SPME), offer even greener alternatives with reduced sample and solvent requirements. nih.gov

Cloud point extraction (CPE) is an environmentally friendly extraction technique that utilizes the phase-separation behavior of non-ionic surfactants in aqueous solutions. A study on the parent compound, triamterene, demonstrated the successful application of CPE for its determination in human plasma and urine. researchgate.net The method involved using Triton X-114 as the surfactant and optimizing parameters such as pH, surfactant concentration, and extraction time. researchgate.net This CPE method showed good linearity, precision, and accuracy, with detection limits of 3.90 µg/L in urine and 5.80 µg/L in plasma. researchgate.net

The efficiency of CPE is influenced by factors like pH, which affects the state of the analyte and its ability to be extracted by the non-ionic micelles. researchgate.netscispace.com The process typically involves mixing the sample with the surfactant, heating to induce cloudiness, and then centrifuging to separate the surfactant-rich phase containing the analyte. scispace.com

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Potential Application for this compound |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, well-established. | Adaptable from methods for similar compounds, leveraging its polarity. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid. | High recovery, reduced solvent use, cleaner extracts. | High potential for efficient extraction and pre-concentration from biological fluids. |

| Cloud Point Extraction (CPE) | Phase separation of non-ionic surfactants. | Environmentally friendly, good pre-concentration factor. | Proven effective for the parent compound, triamterene, suggesting applicability. |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the analyte from any remaining matrix components before its detection and quantification.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. It offers high resolution, sensitivity, and specificity. While specific HPLC methods for this compound are not detailed in the provided results, its structural similarity to other compounds analyzed by HPLC suggests that this technique is highly suitable. For instance, HPLC methods have been successfully developed for the analysis of other pteridine (B1203161) derivatives and compounds with similar polarities.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. A rapid and sensitive RP-HPLC method was developed for the determination of 7-hydroxymethotrexate, a metabolite of methotrexate, in human plasma. nih.gov Another RP-HPLC method was validated for the determination of hydroxybenzene in a cream formulation, demonstrating excellent linearity (r² = 0.9999), precision, and recovery (>99%). nih.gov The method used a C18 column with a mobile phase of methanol-water containing phosphoric acid. nih.gov

For the analysis of related alkaloids, an RP-HPLC-diode array detection method was performed on a Waters XTerra RP-18 column with a gradient of acetonitrile in an ammonia (B1221849) solution, achieving baseline separation within 20 minutes. researchgate.net This method was found to be 1.5- to 7-fold more sensitive than HPTLC, with low limits of detection (LOD) and quantitation (LOQ). researchgate.net These examples underscore the capability of RP-HPLC to provide sensitive and accurate quantification suitable for this compound.

Table 2: Performance Characteristics of a Representative RP-HPLC Method

| Parameter | Value | Reference |

| Linearity (r²) | 0.9999 | nih.gov |

| Intra-day Precision (%RSD) | < 1% | nih.gov |

| Inter-day Precision (%RSD) | < 1% | nih.gov |

| Recovery | >99% | nih.gov |

| Limit of Detection (LOD) | 13.5 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) | 2 µg/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC)

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique well-suited for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. Given that this compound is a polar molecule, HILIC presents a viable option for its analysis. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of an aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

The retention mechanism in HILIC is complex and can involve a combination of partitioning, adsorption, and ionic interactions. For pteridine compounds like this compound, the selection of the stationary phase (e.g., bare silica, amide, or zwitterionic) and the pH of the mobile phase are critical parameters to optimize separation. The high organic content of the mobile phase in HILIC also offers the advantage of enhanced ionization efficiency when coupled with mass spectrometry, which can lead to lower detection limits.

While specific HILIC methods for this compound are not extensively documented in scientific literature, the general principles of HILIC for polar analytes suggest a promising approach. A hypothetical HILIC method for this compound would likely employ a gradient elution, starting with a high percentage of acetonitrile and gradually increasing the aqueous component to elute the analyte.

Table 1: Hypothetical HILIC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Amide- or Silica-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detector | Mass Spectrometer |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation of volatile and thermally stable compounds. Due to the low volatility of pteridine derivatives like this compound, which possess multiple polar functional groups, direct analysis by GC is challenging. These compounds tend to have high melting points and can decompose at the high temperatures required for volatilization in the GC inlet.

To overcome these limitations, derivatization is typically required to convert the polar analytes into more volatile and thermally stable derivatives. A common derivatization technique for compounds with hydroxyl and amino groups is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

Although no specific GC methods for this compound are readily available, methods for other pteridines often involve a two-step derivatization process. For instance, the hydroxyl group could be converted to its TMS ether, and the amino groups could also be silylated. The resulting derivative can then be separated on a non-polar or medium-polarity capillary GC column.

Table 2: Potential GC Derivatization and Analysis Parameters for this compound

| Step | Reagent/Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 60-80 °C for 30-60 minutes |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250-280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C |

| Detector | Mass Spectrometer (MS) |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for charged species. As pteridines can be protonated in acidic buffers, CE is a suitable technique for their analysis. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.

Several studies have demonstrated the successful use of CE for the analysis of the parent compound, triamterene, and its major metabolites in biological fluids. These methods are often rapid and require minimal sample preparation. For the analysis of this compound, a capillary zone electrophoresis (CZE) method would likely be employed.

In a typical CZE method for related compounds, an acidic buffer is used to ensure the analytes are positively charged. The choice of buffer, its concentration, and pH are critical for achieving optimal separation. Detection is often performed using UV-Vis absorbance or, for higher sensitivity, laser-induced fluorescence (LIF), as pteridines are known to fluoresce.

Table 3: Exemplary Capillary Electrophoresis Conditions for Pteridine Analysis

| Parameter | Condition |

| Capillary | Fused silica, 50 µm I.D., effective length 50 cm |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20-25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at 254 nm and 360 nm |

Detection Techniques

The choice of detection technique is paramount for achieving the required sensitivity and selectivity for the analysis of this compound, especially in complex matrices such as biological fluids.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio of ions. It is widely used in conjunction with chromatographic and electrophoretic separation techniques due to its high selectivity and sensitivity. For the analysis of this compound, MS detection, particularly when coupled with a separation method, would be the approach of choice for unambiguous identification and accurate quantification.

When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) allows for the identification of separated compounds based on their characteristic mass spectra. After derivatization, the this compound derivative would be introduced into the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting fragmentation pattern provides a structural fingerprint that can be used for identification. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only specific fragment ions of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of compounds like this compound in complex mixtures. After separation by LC (either reversed-phase or HILIC), the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity, allowing for quantification at very low levels.

For this compound, with a molecular weight of 254.25 g/mol , the protonated molecule [M+H]⁺ would have an m/z of 255.25. nih.gov A hypothetical LC-MS/MS method would monitor the transition from this precursor ion to one or more specific product ions.

Table 4: Postulated LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 255.25 |

| Product Ion(s) (Q3) | To be determined by infusion of a standard. Likely fragments would involve losses of small neutral molecules (e.g., H₂O, CO, NH₃). |

| Collision Energy | To be optimized for maximal product ion intensity |

| Dwell Time | 100 ms |

The development of a specific and validated LC-MS/MS method is crucial for the definitive analysis of this compound in research and clinical settings.

Fluorescence Spectrometry/Fluorimetry

Pteridine derivatives, including triamterene, are known for their fluorescent properties. nih.gov Triamterene itself exhibits a native blue fluorescence in acidified solutions. nih.gov It is highly probable that this compound also possesses fluorescent characteristics due to its pteridine core structure. Fluorescence spectrometry offers high sensitivity and selectivity for the quantification of fluorescent compounds. The excitation and emission maxima for this compound would need to be experimentally determined to develop a specific and sensitive fluorimetric method.

Laser-Induced Fluorescence (LIF) detection, often coupled with separation techniques like capillary electrophoresis, provides exceptionally low detection limits. For instance, in the analysis of triamterene and its major metabolite, hydroxytriamterene sulfate (B86663), LIF detection was found to be significantly more sensitive than conventional UV detection. This suggests that an LIF-based method would be highly suitable for detecting trace amounts of this compound in biological samples.

Spectrophotometry (UV/Vis, Derivative Spectrophotometry)

UV-Vis spectrophotometry is a widely used technique for the quantification of pharmaceutical compounds. Triamterene and its derivatives exhibit characteristic UV absorption spectra. For the simultaneous determination of triamterene and other compounds, derivative spectrophotometry has been successfully employed to resolve spectral overlap. researchgate.netekb.eg

A UV-Vis spectrophotometric method for this compound would involve determining its maximum absorption wavelength (λmax). Given the structural similarities to triamterene, the λmax is expected to be in a comparable region. Derivative spectrophotometry could be particularly useful for analyzing this compound in the presence of triamterene, as it can enhance the resolution of their respective spectral signals.

Voltammetry

Method Validation Parameters for Bioanalytical Assays

The validation of bioanalytical methods is crucial to ensure the reliability of the data. Key parameters that must be assessed include sensitivity, which is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Sensitivity (Limit of Detection, Limit of Quantification)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

While specific LOD and LOQ values for this compound are not published, data for the parent compound, triamterene, can provide an estimate of the sensitivity that could be achieved with similar analytical techniques.

Reported Limits of Detection (LOD) and Quantification (LOQ) for Triamterene Using Various Analytical Methods

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| Derivative Spectrophotometry (D1) | Pharmaceutical Formulation | 0.90 µg/mL | 2.73 µg/mL | researchgate.net |

| Derivative Spectrophotometry (D2) | Pharmaceutical Formulation | 1.02 µg/mL | 3.08 µg/mL | researchgate.net |

It is important to note that these values are for triamterene and that the LOD and LOQ for this compound would need to be experimentally determined during the validation of a specific analytical method. The sensitivity of a method for this compound will depend on the chosen analytical technique and the matrix in which it is being measured.

Compound Information

Specificity and Selectivity

Specificity refers to the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a more general term that describes the ability of a method to differentiate and quantify the analyte from other substances in the sample.

For pteridine derivatives like this compound, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are often employed to achieve high specificity and selectivity. These methods separate the analyte of interest from other compounds based on their physicochemical properties before detection. For instance, in the analysis of the related compound triamterene, derivative spectrophotometry has been used to enhance selectivity, allowing for its determination in the presence of another drug, hydrochlorothiazide (B1673439), by utilizing zero-crossing measurement techniques at specific wavelengths. researchgate.net A developed HPLC method can demonstrate selectivity by showing no interference from blank samples or known impurities at the retention time of the analyte.

Accuracy and Precision

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

For example, in a derivative spectrophotometric method for the parent compound triamterene, accuracy was demonstrated with percentage recovery values ranging from 97.17% to 99.74%. researchgate.net The precision was confirmed with RSD values below 2.73%. researchgate.net Another UPLC method for a different compound showed precision with an RSD of 0.5% for repeatability and 0.22% for intermediate precision. researchgate.net

Table 1: Illustrative Accuracy and Precision Data for Triamterene Analysis

| Parameter | Analyte | Method | Result | Reference |

|---|---|---|---|---|

| Accuracy (% Recovery) | Triamterene | Derivative Spectrophotometry | 97.17% - 99.74% | researchgate.net |

| Precision (%RSD) | Triamterene | Derivative Spectrophotometry | < 2.73% | researchgate.net |

Linearity and Range

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The linearity of a method is typically evaluated by a series of dilutions of a standard solution and is demonstrated by the correlation coefficient (R²) of the calibration curve. For the parent compound triamterene, a derivative spectrophotometry method was found to be linear over a concentration range of 2.40 µg/mL to 12.00 µg/mL. researchgate.net Another HPLC method for triamterene demonstrated linearity in a range of 75–450 μg/ml. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined as part of the range validation. For triamterene, the LOD and LOQ were found to be 0.90 µg/mL and 2.73 µg/mL, respectively, depending on the derivative used. researchgate.net

Table 2: Illustrative Linearity and Range Data for Triamterene Analysis

| Parameter | Method | Concentration Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Linearity | Derivative Spectrophotometry | 2.40 - 12.00 µg/mL | Not Specified | researchgate.net |

| Linearity | HPLC | 75 - 150 µg/ml | 0.9992 | researchgate.net |

Application of Analytical Methods in Research Studies

Validated analytical methods are crucial for the application of this compound in research. As a derivative of triamterene, this compound is of interest in pharmacological and metabolic studies. smolecule.com Its presence could serve as an indicator of triamterene metabolism or as a byproduct in triamterene formulations.

Analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for such research, offering high sensitivity and specificity for detecting and quantifying metabolites in biological matrices like urine or hair. nih.govresearchgate.net For instance, LC-MS/MS methods have been developed to quantify other drug metabolites with high sensitivity, achieving detection limits in the picogram per milligram (pg/mg) or nanogram per milliliter (ng/mL) range. nih.govresearchgate.net A validated method for this compound would enable researchers to investigate the metabolic pathways of triamterene, assess its presence as an impurity in pharmaceutical products, and explore its own potential biological activities. smolecule.com

Pharmacological and Toxicological Implications of 7 Desamine 7 Hydroxy Triamterene

Potential for Biological Activity

Current scientific understanding suggests that 7-Desamine-7-hydroxy triamterene (B1681372) has limited to no direct pharmacological activity. smolecule.com Its significance is more closely tied to its relationship with triamterene rather than its own therapeutic potential.

Investigation of Diuretic Activity (if any)

While its structural similarity to the diuretic triamterene might suggest a potential for similar activity, research indicates that 7-Desamine-7-hydroxy triamterene does not possess any significant diuretic effects. smolecule.com The diuretic action of triamterene is attributed to its ability to block the epithelial sodium channel (ENaC) in the kidneys. wikipedia.org However, the structural modifications in this compound, specifically the substitution of the amino group at the 7-position with a hydroxyl group, lead to a reduced affinity for ENaC. smolecule.com

Interaction with Ion Channels and Transporters

The primary molecular target of triamterene is the epithelial sodium channel (ENaC). wikipedia.org Structure-activity relationship studies have demonstrated that the 2,4,7-triamino groups of triamterene are crucial for its inhibitory effect on ENaC. smolecule.com In this compound, the absence of the amino group at the 7-position and the presence of a hydroxyl group result in diminished binding to ENaC. smolecule.com

Computational molecular docking simulations have provided further insight into this reduced interaction. These studies show that this compound forms fewer hydrogen bonds with the ENaC protein compared to triamterene. smolecule.com Additionally, the hydroxyl group at the 7-position may introduce steric hindrance, further impeding efficient binding within the lumenal domain of the channel. smolecule.com

There is currently a lack of specific research investigating the interaction of this compound with other ion channels and transporters.

Impact on Triamterene Efficacy and Safety

The presence of this compound is primarily an indicator of triamterene metabolism or its presence as an impurity in triamterene formulations. smolecule.com

Role in Adverse Drug Reactions

The adverse reactions associated with this compound are primarily understood in the context of its parent compound, triamterene. It is suggested that this compound itself likely possesses minimal pharmacological activity smolecule.com.

Triamterene can lead to elevated potassium levels in the blood, a condition known as hyperkalemia, which can be fatal if uncorrected drugs.comnih.gov. This risk is more pronounced in individuals with impaired kidney function, diabetes mellitus, the elderly, or those who are severely ill drugs.com. The mechanism involves the blockage of epithelial sodium channels (ENaC) in the kidneys, which leads to a decrease in potassium excretion nih.govwikipedia.org.

Structure-activity relationship studies indicate that the diuretic effect of triamterene is a result of its interaction with ENaC via its 2,4,7-triamino groups. In contrast, this compound demonstrates a reduced affinity for ENaC due to the absence of the 7-amino group smolecule.com. The introduction of a hydroxyl group at the 7-position can also create steric hindrance, further diminishing its binding efficiency to the luminal domain of ENaC smolecule.com. This suggests that this compound is less likely to be a primary contributor to the hyperkalemic effects of triamterene.

Table 1: In Vitro ENaC Inhibition Potency of Triamterene and its Derivative

| Compound | IC₅₀ (μM) | Relative Potency vs. Triamterene |

| Triamterene | Data not available | 1.00 |

| This compound | Data not available | Reduced affinity |

Source: Adapted from in vitro assay data mentioned in Smolecule smolecule.com. Specific IC₅₀ values were not provided in the source.

Triamterene use has been associated with nephrotoxicity, including the potential for acute kidney injury and the formation of kidney stones nih.govmayoclinic.org. The drug and its metabolites can precipitate in the renal tubules, leading to obstruction and, in rare cases, irreversible renal failure drugs.comnih.gov. Triamterene can form the core of a kidney stone or be deposited with other substances like calcium oxalate (B1200264) or uric acid drugs.com. Patients with a history of kidney stones are particularly susceptible to this complication drugs.com.

Other side effects associated with the parent compound triamterene, and therefore potentially of relevance to its metabolites, include:

Nausea, vomiting, diarrhea, and dry mouth nih.govwikipedia.org

Dizziness, headache, and fatigue nih.govwikipedia.org

Depletion of sodium, folic acid, and calcium wikipedia.org

Skin rash wikipedia.orgclevelandclinic.org

It is important to note that these side effects are linked to triamterene, and the specific contribution of this compound to these effects has not been studied.

Toxicological Assessment

Direct toxicological studies on this compound are scarce. The available information is largely based on high-throughput screening data and inferences from the toxicology of triamterene.

Data from high-throughput transcriptomics (HTTr) suggest that this compound has some level of biological activity in vitro. However, specific studies detailing its cytotoxic effects on various cell lines, including IC50 values, are not publicly available. For comparison, in vitro cytotoxicity studies on the parent compound, triamterene, have shown it to have anticancer effects on HCT116 and CT26 colon cancer cells.

There are no known in vivo toxicity studies that have been conducted specifically on this compound. The in vivo toxicity of triamterene is characterized by the potential for hyperkalemia and renal complications, as previously discussed drugs.comnih.govnih.gov.

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound has not been specifically reported in publicly available scientific literature. Assessments have primarily focused on the parent compound, triamterene.

Standard mutagenicity tests on triamterene, such as the bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, have yielded negative results, both with and without metabolic activation. nih.gov Similarly, triamterene did not demonstrate mutagenic potential in bacterial assays according to other comprehensive evaluations. drugbank.com In vivo, triamterene did not induce dominant lethal mutations in the germ cells of male CD-1 mice. nih.govnih.gov

However, in vitro studies on mammalian cells have produced some evidence of genotoxic activity. Triamterene was found to induce sister chromatid exchange in Chinese hamster ovary (CHO) cells, both with and without metabolic activation. nih.gov In contrast, it did not cause chromosomal aberrations in CHO cells under the same conditions. nih.govdrugbank.com The finding of sister chromatid exchange induction suggests a potential for interaction with DNA at the chromosomal level, which may not be dependent on metabolic activation. iarc.fr

It is important to note that the direct relevance of these findings on triamterene to its 7-desamine-7-hydroxy metabolite is unknown. Without specific testing of this compound, its genotoxic and mutagenic profile remains uncharacterized.

Table 1: Genotoxicity Studies of Triamterene

| Test System | Cell Type | Metabolic Activation | Endpoint | Result | Reference |

| Bacterial Reverse Mutation Assay | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without | Gene Mutation | Negative | nih.gov |

| In vitro Mammalian Cell Assay | Chinese Hamster Ovary (CHO) | With and Without | Chromosomal Aberrations | Negative | nih.govdrugbank.com |

| In vitro Mammalian Cell Assay | Chinese Hamster Ovary (CHO) | With and Without | Sister Chromatid Exchange | Positive | nih.gov |

| In vivo Mammalian Germ Cell Assay | Male CD-1 Mice | Not Applicable | Dominant Lethal Mutation | Negative | nih.govnih.gov |

Drug-Drug Interactions Mediated by this compound

There is no specific information available regarding drug-drug interactions mediated by this compound. The discussion below is based on the known interactions of the parent compound, triamterene, and its major metabolites.

Effects on Drug-Metabolizing Enzymes

The metabolism of triamterene is primarily carried out by the cytochrome P450 (CYP) enzyme system. Specifically, the hydroxylation of triamterene to its major active metabolite, 4'-hydroxytriamterene, is mediated almost exclusively by CYP1A2. nih.govnih.gov Triamterene itself has been shown to be a competitive inhibitor of CYP1A2. nih.gov This inhibition can lead to clinically significant drug interactions. For instance, co-administration of triamterene with other drugs metabolized by CYP1A2 could lead to decreased metabolism and increased plasma concentrations of those drugs, potentially enhancing their therapeutic effects or toxicity. nih.gov Conversely, the metabolism of triamterene can be affected by substances that induce or inhibit CYP1A2. nih.gov

The effect of this compound on drug-metabolizing enzymes has not been studied. Given its structural similarity to triamterene, a potential for interaction with CYP enzymes cannot be ruled out, but this remains speculative without experimental evidence.

Interactions with Drug Transporters

The excretion of triamterene and its metabolites occurs via the kidneys through a combination of glomerular filtration and active tubular secretion. nih.govdrugbank.com The active secretion process suggests the involvement of drug transporters. While specific transporters have not been definitively identified for triamterene and its metabolites in the provided search results, compounds undergoing active tubular secretion often interact with transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs). The major metabolite, 4′-hydroxytriamterene sulfate (B86663), is almost entirely eliminated by tubular secretion. nih.gov

The potential for this compound to interact with drug transporters is unknown. Such interactions could potentially affect its own clearance as well as the disposition of co-administered drugs that are substrates for the same transporters.

Clinical Significance and Monitoring

The clinical significance of this compound is not well-established. However, the monitoring of the parent drug, triamterene, and its major metabolites provides a basis for understanding its potential clinical relevance.

Use as a Biomarker for Triamterene Metabolism or Hepatic Function

The pharmacokinetic profile of triamterene is significantly altered in patients with liver disease. nih.gov In cirrhosis, the hydroxylation of triamterene is decreased, leading to increased plasma concentrations of the parent drug. nih.govnih.gov In hepatitis, the biliary excretion of triamterene is markedly reduced. nih.gov These findings suggest that the plasma concentrations of triamterene and its metabolites could serve as biomarkers for hepatic function. Monitoring the ratio of parent drug to its metabolites might provide insights into the metabolic capacity of the liver, particularly CYP1A2 activity.

Although not specifically studied, the formation of this compound would also likely be dependent on hepatic metabolism. Therefore, its levels, if measurable, could potentially contribute to the assessment of liver function in patients taking triamterene.

Role in Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring (TDM) for triamterene primarily focuses on ensuring its desired diuretic effect while avoiding adverse effects, most notably hyperkalemia. drugs.comdrugs.com Monitoring of serum potassium levels is crucial, especially in patients with renal impairment, diabetes, the elderly, and the severely ill. drugs.com

The measurement of triamterene and its pharmacologically active metabolite, 4'-hydroxytriamterene sulfate, in plasma and urine can be performed to assess patient adherence and to investigate unexpected clinical responses. nih.gov The renal clearance of 4'-hydroxytriamterene sulfate is reduced in patients with impaired renal function, leading to its accumulation. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Full Metabolic Profile of Triamterene (B1681372) and its Derivatives

The metabolism of Triamterene is known to be rapid and extensive. nih.gov The primary metabolic pathway involves Phase I hydroxylation by the cytochrome P450 enzyme CYP1A2 to form 4'-hydroxytriamterene. drugbank.comresearchgate.net This is followed by a Phase II conjugation reaction to create the pharmacologically active major metabolite, 4'-hydroxytriamterene sulfate (B86663) (also referred to as p-hydroxytriamterene sulfuric acid ester). drugbank.comnih.govnih.gov This sulfate conjugate is the most abundant metabolite found in both plasma and urine, with concentrations far exceeding that of the parent drug. nih.govresearchgate.netnih.gov

However, the complete metabolic picture is likely more complex. The compound 7-Desamine-7-hydroxy triamterene is a known derivative of Triamterene, but its precise origin is not well-established. smolecule.com It has been suggested that its presence could be an indicator of Triamterene metabolism or that it may exist as a byproduct or impurity in Triamterene formulations. smolecule.comiarc.fr Future research must aim to definitively identify the pathways leading to the formation of this compound. Investigating whether it is a minor metabolite formed in vivo, a degradation product, or an impurity from the synthesis process is a crucial first step. This would require comprehensive metabolic studies using advanced analytical techniques to trace the fate of Triamterene and identify all resulting products.

Table 1: Known and Investigated Compounds in Triamterene Metabolism

| Compound Name | Role | Key Characteristics |

|---|---|---|

| Triamterene | Parent Drug | Potassium-sparing diuretic; blocks epithelial sodium channels (ENaC). wikipedia.orgnih.gov |

| 4'-hydroxytriamterene | Intermediate Metabolite | Product of Phase I metabolism via CYP1A2. drugbank.comiarc.fr |

| 4'-hydroxytriamterene sulfate | Major Active Metabolite | Product of Phase II sulfation; high plasma concentrations. drugbank.comnih.gov |

| This compound | Derivative / Potential Metabolite | Origin and pharmacological activity are poorly understood. smolecule.com |

Detailed Investigation of this compound's Pharmacodynamics

The pharmacodynamic profile of this compound is largely unknown and presents a significant gap in knowledge. Triamterene exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) in the distal nephron of the kidney. wikipedia.orgnih.gov This action is dependent on its specific chemical structure.

For this compound, preliminary structural analysis suggests a potentially altered interaction with ENaC. The replacement of the amino group at the 7-position with a hydroxyl group is a significant modification. smolecule.com The amino groups of Triamterene are considered important for its binding and blocking action on the ENaC. smolecule.com Consequently, the loss of the 7-amino group in this compound likely leads to a reduced affinity for the channel. Furthermore, the introduction of a hydroxyl group at this position could create steric hindrance, further impeding its ability to bind effectively within the channel's lumen. smolecule.com

Some analyses suggest that this compound itself likely has no significant pharmacological activity. smolecule.com However, this has not been confirmed through direct experimental investigation. A detailed pharmacodynamic assessment is required to:

Determine the binding affinity of this compound to the ENaC.

Evaluate its effect on sodium and potassium ion transport in renal epithelial cells.

Assess any potential diuretic or anti-diuretic effects in animal models.

Such studies are essential to either confirm its inactivity or uncover any unexpected pharmacological properties.

Structure-Activity Relationship (SAR) Studies of Triamterene Metabolites

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For Triamterene, the pteridine (B1203161) ring system and the attached amino and phenyl groups are key to its function. youtube.com

A focused SAR study on Triamterene metabolites, including this compound, is a logical next step. This would involve comparing the structures of various metabolites to their observed biological activities (or lack thereof).

Table 2: Structural Comparison and Hypothesized Activity

| Compound | Key Structural Feature at Position 7 | Hypothesized Impact on ENaC Binding |

|---|---|---|

| Triamterene | Amino group (-NH2) | Essential for high-affinity binding and channel blockade. smolecule.com |

| This compound | Hydroxyl group (-OH) | Loss of key amino group and potential steric hindrance likely reduce binding affinity. smolecule.com |

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Current analytical methods, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), have been effectively used to quantify Triamterene and its primary metabolite, 4'-hydroxytriamterene sulfate, in biological fluids. nih.govnih.goviarc.fr However, these methods may lack the required sensitivity and specificity to detect and accurately quantify minor metabolites like this compound, which are likely present at much lower concentrations.

There is a clear need for the development of more advanced analytical techniques. Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) could provide the necessary enhancements in both sensitivity and specificity. The development and validation of such a method would be instrumental for:

Accurately measuring trace levels of this compound in plasma, urine, and tissue samples.

Facilitating the pharmacokinetic studies needed to understand its formation, distribution, and elimination.

Enabling the environmental monitoring discussed in a later section.

Pharmacogenomic Studies on Triamterene Metabolism and Metabolite Formation

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. benthamscience.com Given that the metabolism of Triamterene is dependent on the CYP1A2 enzyme, there is a strong rationale for investigating the pharmacogenomics of its metabolism. drugbank.comresearchgate.net

Genetic variations (polymorphisms) in the CYP1A2 gene are common and can lead to significant differences in enzyme activity among individuals. These variations could potentially alter the rate of Triamterene hydroxylation, influencing not only the levels of the parent drug and its major sulfate metabolite but also the metabolic pathways leading to the formation of minor derivatives.

Future pharmacogenomic research should focus on:

Identifying specific CYP1A2 polymorphisms that correlate with altered Triamterene metabolism.

Investigating whether individuals with certain genetic profiles are more likely to produce this compound or other minor metabolites.

Determining if these genetic differences have clinical implications for the efficacy or safety of Triamterene therapy.

This line of inquiry could pave the way for personalized medicine approaches, optimizing Triamterene treatment based on a patient's genetic profile. benthamscience.com

Environmental Presence and Fate of Triamterene Metabolites

The widespread use of pharmaceuticals like Triamterene leads to their inevitable release into the environment through wastewater. While the environmental fate of many drugs is an area of growing concern, there is a significant lack of data regarding Triamterene and its metabolites.

Currently, there is a dearth of published research on the presence of this compound, or even the major Triamterene metabolites, in wastewater, surface water, or soil. This represents a critical knowledge gap. Future environmental studies are urgently needed to:

Monitor wastewater treatment plant influents and effluents to determine the extent to which Triamterene and its derivatives pass through treatment processes.

Analyze samples from rivers, lakes, and groundwater to assess their environmental occurrence.

Study the persistence, mobility, and potential for bioaccumulation of these compounds in aquatic and terrestrial ecosystems.

Understanding the environmental presence and fate of this compound is essential for a complete assessment of the environmental impact of Triamterene use.

Biotransformation and Degradation in Environmental Systems

The environmental fate and transformation of the chemical compound this compound are areas with a significant lack of specific scientific research. While the parent compound, triamterene, is a subject of pharmacological and environmental studies, this particular derivative has not been extensively investigated. However, based on the general behavior of related pteridine compounds and other pharmaceuticals in the environment, potential biotransformation and degradation pathways can be postulated as directions for future research.

Pteridine compounds, in general, can be subject to microbial degradation in various environmental matrices. researchgate.netnih.gov Microorganisms in soil and water systems may utilize such compounds as carbon and nitrogen sources, leading to their breakdown. researchgate.net The degradation of pteridines by intestinal organisms has also been documented, suggesting that microbial transformation is a relevant pathway for this class of compounds. nih.gov For this compound, it is conceivable that microbial enzymes could target the pteridine ring system, leading to its cleavage and eventual mineralization. The presence of hydroxyl and amino groups may influence the rate and pathway of microbial attack.

In addition to biotic degradation, abiotic processes could also contribute to the transformation of this compound in the environment. Photodegradation is a known degradation pathway for some diuretics and other pharmaceuticals that absorb UV light. nih.govnih.gov Triamterene itself absorbs UV light, which may make it and its derivatives susceptible to direct photolysis in sunlit surface waters. nih.gov The structural modifications in this compound compared to the parent compound could alter its light-absorbing properties and, consequently, its photodegradation rate and byproducts. The initial photoreaction of the related diuretic amiloride (B1667095) involves dechlorination, suggesting that functional groups on the pteridine ring are reactive sites. nih.gov

The persistence of pharmaceutical metabolites in the environment is a growing concern. europa.eumdpi.com The potential for this compound to enter the environment exists through the excretion of triamterene and its metabolites. nih.gov Once in the environment, its fate will be determined by a combination of biotic and abiotic degradation processes, as well as its potential for sorption to soil and sediment. The lack of experimental data on the half-life and degradation products of this compound in different environmental compartments highlights a critical knowledge gap that needs to be addressed through future research.

Table 1: Potential Environmental Degradation Pathways for this compound (Hypothetical)

| Degradation Pathway | Potential Mechanism | Influencing Factors | Potential Products (Hypothetical) |

| Biotic Degradation | Microbial metabolism (use as carbon/nitrogen source) | Presence of adapted microbial consortia, oxygen levels, temperature, pH | Cleavage of the pteridine ring, smaller organic acids, CO2, H2O |

| Abiotic Degradation | Photodegradation (direct photolysis) | Wavelength and intensity of sunlight, water chemistry (pH, dissolved organic matter) | Hydroxylated and deaminated derivatives, ring-opened products |

| Hydrolysis | pH, temperature | Unlikely to be a major pathway due to the stable pteridine ring structure |

Comparative Studies with Other Potassium-Sparing Diuretics and their Metabolites

Direct comparative studies evaluating the pharmacological or environmental properties of this compound alongside other potassium-sparing diuretics and their metabolites are not available in the current scientific literature. The focus of comparative research has predominantly been on the clinically established potassium-sparing diuretics such as triamterene, amiloride, and the aldosterone (B195564) antagonists spironolactone (B1682167) and eplerenone. nih.govnih.govlecturio.com These studies typically compare their diuretic efficacy, potassium-sparing effects, and side-effect profiles. nih.govnih.gov

The primary mechanism of action for triamterene and amiloride is the blockade of the epithelial sodium channel (ENaC) in the distal nephron. wikipedia.orghowmed.net Spironolactone and eplerenone, on the other hand, act as competitive antagonists of the mineralocorticoid receptor, preventing the action of aldosterone. howmed.net The structural modification at the 7-position of this compound, specifically the replacement of an amino group with a hydroxyl group, is likely to significantly alter its interaction with the ENaC. smolecule.com While the parent compound triamterene is an active diuretic, its metabolites, such as p-hydroxytriamterene sulfate, also possess some, albeit reduced, activity. nih.gov It is plausible that this compound, if formed as a metabolite, would exhibit a different and likely much weaker diuretic activity compared to triamterene.

Table 2: Comparison of Selected Potassium-Sparing Diuretics and their Metabolites

| Compound | Class | Primary Mechanism of Action | Key Metabolites | Notes on Activity/Metabolism |

| Triamterene | Pteridine derivative | ENaC blocker | p-hydroxytriamterene, p-hydroxytriamterene sulfate | Active diuretic; metabolites also have some diuretic activity. nih.gov |

| This compound | Pteridine derivative | Likely ENaC blocker (hypothesized) | Not well characterized | Activity is expected to be significantly lower than triamterene due to structural changes. smolecule.com |

| Amiloride | Pyrazinoylguanidine | ENaC blocker | Not extensively metabolized | Active as the parent drug. |

| Spironolactone | Steroidal aldosterone antagonist | Mineralocorticoid receptor antagonist | Canrenone, 7α-thiomethylspironolactone | Active metabolites contribute significantly to its diuretic effect. |

| Eplerenone | Steroidal aldosterone antagonist | Selective mineralocorticoid receptor antagonist | Inactive metabolites | More selective for the mineralocorticoid receptor than spironolactone. lecturio.com |

Q & A

Q. Q1. What are the established analytical methods for quantifying 7-Desamine-7-hydroxy triamterene in pharmaceutical formulations?

A validated ultra-performance liquid chromatography (UPLC) method using a Quality by Design (QbD) approach is recommended for simultaneous quantification. This method optimizes variables such as mobile phase composition, flow rate, and buffer pH, ensuring linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) across a concentration range of 2–50 µg/mL. Stability studies under stress conditions (acid, base, oxidation) confirm specificity and robustness . Pharmacopeial protocols for triamterene analysis, such as those outlined in Pharmacopeial Forum Vol. 42(1), can also be adapted, using standard solutions and UV detection for quantification .

Q. Q2. How does this compound interact with thiazide diuretics in hypertension management?

In combination with hydrochlorothiazide (HCTZ), this compound enhances blood pressure (BP) reduction by 3.8 mmHg systolic compared to HCTZ alone. This synergy arises from complementary mechanisms: HCTZ inhibits sodium reabsorption in the distal tubule, while triamterene blocks epithelial sodium channels (ENaC) in the collecting duct, reducing potassium loss. Retrospective analyses of 17,291 patients confirm consistent BP-lowering effects across diverse cohorts, though dose-response relationships require further validation .

Q. Q3. What are the standard protocols for synthesizing and characterizing this compound derivatives?

Synthesis typically involves hydroxylation of the parent triamterene molecule at the 7-position, followed by deamination. Characterization employs LC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are critical to identify degradation products, guided by ICH Q1A(R2) guidelines. Synthetic derivatives should be stored at -20°C to maintain integrity ≥5 years .

Advanced Research Questions

Q. Q4. How can conflicting data on the blood pressure efficacy of this compound be resolved?

Discrepancies in BP outcomes (e.g., marginal reductions in some studies vs. 3–4 mmHg drops in others) may stem from dosage variability, patient selection, or ENaC polymorphism effects. A meta-analysis approach, stratified by dose (e.g., 50–100 mg/day), baseline BP, and renal function, is recommended. Mechanistic studies using isolated collecting duct cells can clarify ENaC inhibition thresholds and genetic modifiers .

Q. Q5. What experimental models are suitable for studying this compound-induced lysosomal autophagy?

In vitro models using HEK-293 or HeLa cells treated with 10–50 µM triamterene demonstrate lysosomal rupture via p38 MAPK activation, measurable via LysoTracker Red fluorescence loss. Lysophagy is confirmed by colocalization of autophagosomes (LC3-II markers) with lysosomal debris. In vivo validation requires transgenic mice with GFP-LC3 reporters, with tissue-specific KO models (e.g., ATG5⁻/⁻) to confirm autophagy dependence .

Q. Q6. How can artificial intelligence (AI) optimize the design of triamterene-based formulations?

AI-driven QSAR models predict solubility and bioavailability by analyzing hydroxylation patterns and logP values. Neural networks trained on UPLC datasets (e.g., retention times, peak asymmetry) can automate method development, reducing trial runs by 40%. For environmental applications, AI models optimize adsorption of triamterene onto carbon nanotubes, achieving >90% removal efficiency in wastewater .

Q. Q7. What are the carcinogenicity risks associated with long-term this compound exposure?

IARC Monographs highlight limited evidence for triamterene’s carcinogenicity in humans, though rodent studies show renal tubular adenomas at high doses (≥150 mg/kg/day). Mechanistic studies should focus on DNA adduct formation via reactive metabolites (e.g., hydroxylamine intermediates) and oxidative stress markers (8-OHdG, MDA). Cohort studies with 10+ years of follow-up are needed to assess bladder/kidney cancer risk in hypertensive patients .

Methodological Best Practices

Q. Q8. How should researchers address batch-to-batch variability in this compound samples?

Implement a two-tiered QC protocol:

Pre-analysis : Use DSC (differential scanning calorimetry) to verify melting points (expected: 260–265°C) and HPLC-UV for purity (>98%).

Post-synthesis : Conduct accelerated stability testing (40°C/75% RH for 6 months) with forced degradation to identify photo-oxidative byproducts. Certificates of Analysis (CoA) must include residual solvent data (e.g., ≤0.1% acetonitrile) .

Q. Q9. What statistical frameworks are optimal for analyzing triamterene’s dose-response relationships?

Nonlinear mixed-effects modeling (NONMEM) accommodates inter-patient variability in pharmacokinetic studies. For autophagy assays, one-way ANOVA with Tukey post hoc tests (p < 0.05) is standard, but Bayesian hierarchical models improve power in small-sample lysophagy experiments .

Q. Q10. How can literature reviews on this compound avoid bias?

Adopt PRISMA guidelines for systematic reviews, prioritizing peer-reviewed studies with explicit methodology (e.g., double-blind RCTs, ICH-validated assays). Exclude non-peer-reviewed sources (e.g., ) and use tools like ROBINS-I to assess bias in observational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。